(2-Chloro-6-fluoro-4-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(2-chloro-6-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDZMKFDWILJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The Miyaura borylation reaction is a cornerstone in modern organoboron synthesis, enabling direct conversion of aryl halides to boronic esters under palladium catalysis . For (2-chloro-6-fluoro-4-methylphenyl)boronic acid, this method would involve:
Reaction Scheme :
Key Conditions :
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Catalyst : Pd(dppf)Cl (1–5 mol%)
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Base : Potassium acetate (KOAc, 3 equiv)
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Solvent : 1,4-Dioxane or dimethylformamide (DMF)
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Temperature : 80–100°C
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Boron Source : Bis(pinacolato)diboron (Bpin, 1.2 equiv)
Mechanistic Insights :
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Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate.
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Transmetalation with Bpin generates a Pd-boryl complex.
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Reductive elimination yields the boronic ester, which is hydrolyzed to the boronic acid .
Advantages :
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High functional group tolerance (compatible with chloro and fluoro substituents).
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Scalable with yields typically >70% for analogous substrates .
Challenges :
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Requires anhydrous conditions to prevent boronic acid dehydration.
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The starting aryl bromide (2-chloro-6-fluoro-4-methylbromobenzene) may require custom synthesis.
Lithium-Halogen Exchange Followed by Boronation
This two-step approach, adapted from methods for 3,5-difluoro-4-methylphenylboronic acid , involves lithiation of an aryl halide followed by boronate trapping:
Step 1: Lithiation
Step 2: Boronation
Optimized Parameters :
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Lithiating Agent : n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
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Boron Reagent : Triisopropyl borate (1.05 equiv)
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Solvent : Tetrahydrofuran (THF) at −78°C
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Workup : Acidic hydrolysis (1N HCl, pH 5–6)
Yield Considerations :
-
Critical to maintain low temperatures to avoid side reactions (e.g., protonation or dimerization).
Purification :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluoro-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Synthetic Applications
1.1 Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of (2-Chloro-6-fluoro-4-methylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is crucial for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. The compound acts as a boron source, facilitating the coupling of aryl halides with aryl or alkenyl boron compounds under mild conditions .
1.2 Organic Synthesis
The compound can be employed in the synthesis of various organic molecules, including complex natural products and pharmaceutical intermediates. Its ability to form stable complexes with transition metals enhances its utility in catalysis . The presence of both chloro and fluoro substituents increases its reactivity and selectivity in chemical transformations.
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of (2-Chloro-6-fluoro-4-methylphenyl)boronic acid. It has demonstrated efficacy against several cancer cell lines, including ovarian and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its role as a potential chemotherapeutic agent .
2.2 Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of resistant strains, making it a candidate for developing new antimicrobial agents . Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Case Studies
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-4-methylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Features and Substituent Effects
The compound’s closest structural analogs include:
- (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid (CAS: 909122-50-5): Ethoxy and chloro groups at adjacent positions alter steric hindrance and hydrogen-bonding capacity .
- (2-Fluoro-6-hydroxyphenyl)boronic acid (CAS: 1256345-60-4): A hydroxyl group enhances diol-binding affinity but reduces stability under acidic conditions .
Key Structural Trends :
- Electron-withdrawing groups (Cl, F) lower the pKa of boronic acids, enhancing their Lewis acidity and reactivity toward diols .
Physicochemical Properties
*Estimated from substituent effects in ; †Predicted based on Hammett σ values for Cl (σ = +0.23) and F (σ = +0.06) .
Key Findings :
- The target compound’s pKa (~8.2) is lower than unsubstituted phenylboronic acid (~8.8), attributed to electron-withdrawing Cl/F substituents .
- Compared to hydroxylated analogs (e.g., 2-Fluoro-6-hydroxyphenyl), the methyl group increases lipophilicity (LogP ~2.5), favoring membrane permeability but reducing aqueous solubility .
Enzyme Inhibition :
- Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A . The target compound’s methyl group may similarly modulate enzyme binding through hydrophobic interactions.
Diagnostic Utility:
- Phenylboronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers (e.g., KPC carbapenemases) due to superior steric compatibility . The target compound’s chloro/fluoro substituents could further optimize specificity for clinical diagnostics.
Comparative Advantages and Limitations
- Advantages: Enhanced electrophilicity for cross-coupling reactions vs. less-substituted analogs (e.g., phenylboronic acid) . Potential resistance to protodeboronation due to steric protection from the methyl group .
- Limitations :
Biological Activity
(2-Chloro-6-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development. This article reviews the biological activity of (2-Chloro-6-fluoro-4-methylphenyl)boronic acid, focusing on its anticancer, antibacterial, and antioxidant properties, as well as its potential applications in therapeutic contexts.
Structure and Properties
(2-Chloro-6-fluoro-4-methylphenyl)boronic acid can be represented by the following chemical structure:
This compound features a boronic acid functional group, which is crucial for its biological activity. The presence of chlorine and fluorine substituents enhances its interaction with biological molecules.
Anticancer Activity
Boronic acids, including (2-Chloro-6-fluoro-4-methylphenyl)boronic acid, have shown promising anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study highlighted the effectiveness of boronic compounds in inducing cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2-Chloro-6-fluoro-4-methylphenyl)boronic acid | PC-3 (Prostate Cancer) | 5 | Proteasome inhibition |
| Bortezomib | Multiple Myeloma | 0.5 | Proteasome inhibition |
| Ixazomib | Various | 1 | Proteasome inhibition |
The mechanism primarily involves the inhibition of the proteasome pathway, which is critical for regulating protein degradation and cell cycle progression.
Antibacterial Activity
(2-Chloro-6-fluoro-4-methylphenyl)boronic acid has also demonstrated significant antibacterial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The compound exhibits a minimum inhibitory concentration (MIC) that suggests strong potential as an antibacterial agent.
Table 2: Antibacterial Efficacy
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 100 | Moderate |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | High |
The antibacterial mechanism often involves disruption of bacterial cell wall synthesis or function, which is critical for bacterial survival.
Antioxidant Activity
Research has also indicated that (2-Chloro-6-fluoro-4-methylphenyl)boronic acid possesses antioxidant properties. Studies employing various assays such as DPPH and ABTS have shown that boronic acids can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Table 3: Antioxidant Activity Assessment
| Assay Type | IC50 (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | α-Tocopherol (15 µM) |
| ABTS | 30 | BHT (20 µM) |
Case Studies
Several case studies have explored the therapeutic potential of boronic acids in clinical settings. For instance, a combination therapy involving bortezomib and other boronic acids has been investigated for treating resistant forms of lymphoma and multiple myeloma . These studies emphasize the need for further exploration of (2-Chloro-6-fluoro-4-methylphenyl)boronic acid as a candidate in combination therapies.
Q & A
Q. How can I optimize the synthesis of (2-chloro-6-fluoro-4-methylphenyl)boronic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst choice. For arylboronic acids, cross-coupling reactions (e.g., Suzuki-Miyaura) require careful control of base strength and Pd catalyst loading. For example, using Pd(PPh₃)₄ in a THF/water mixture with Na₂CO₃ as the base can enhance coupling efficiency . Purification via recrystallization or chromatography using ethyl acetate/hexane mixtures is critical for removing unreacted precursors and boron-containing byproducts. Monitor reaction progress via TLC or ¹¹B NMR to detect boroxine formation, a common side product that reduces yield .
Q. What spectroscopic techniques are most effective for characterizing (2-chloro-6-fluoro-4-methylphenyl)boronic acid?
- Methodological Answer :
- ¹¹B NMR : Detects boronic acid species (δ ~30 ppm for B(OH)₂) and boronate esters (δ ~10–20 ppm). pH-dependent shifts (e.g., δ changes from 30 ppm at pH 7 to 25 ppm at pH 10) confirm ionization states .
- ¹H/¹³C NMR : Identify substituents (e.g., Cl, F, CH₃) and assess electronic effects on the aromatic ring.
- FT-IR : B-O stretching (~1350 cm⁻¹) and B-C vibrations (~1100 cm⁻¹) validate structural integrity.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Q. How does the thermodynamic binding affinity of this boronic acid with diols compare to other derivatives?
- Methodological Answer : Binding affinity (Ka) is influenced by substituent electronegativity and steric effects. Fluorine and chlorine atoms increase Lewis acidity of boron, enhancing diol binding. For example, 2,6-difluorophenylboronic acid binds D-fructose with Ka ~10³ M⁻¹, while methyl groups reduce steric hindrance, improving accessibility . Use isothermal titration calorimetry (ITC) or fluorescence quenching assays at physiological pH (7.4) to quantify binding. Compare results with phenylboronic acid controls to isolate substituent effects .
Advanced Research Questions
Q. How can contradictory ¹¹B NMR data for boronic acids under varying pH conditions be resolved?
Q. What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein detection?
- Methodological Answer : Non-specific binding (e.g., hydrophobic interactions) can obscure selectivity. Mitigation strategies include:
- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce steric hindrance .
- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize electrostatic interactions.
- Competitive Elution : Apply sorbitol (50 mM) to displace weakly bound proteins while retaining glycoprotein-boronic acid complexes .
Q. How does the thermal stability of (2-chloro-6-fluoro-4-methylphenyl)boronic acid inform its use in flame-retardant materials?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition pathways. Arylboronic acids with electron-withdrawing groups (Cl, F) exhibit higher thermal stability. For example, pyrene-1-boronic acid degrades at ~600°C, while methyl-substituted derivatives decompose at ~300°C . Key steps:
- TGA under N₂ : Track mass loss (%) vs. temperature to identify degradation onset.
- Char Residue Analysis : Post-TGA FT-IR detects B-O-C networks, which enhance flame retardancy via char formation .
Q. What experimental protocols assess the anticancer activity of this boronic acid against glioblastoma cells?
- Methodological Answer :
- Cell Viability Assays : Treat U87MG cells with 10–100 µM compound for 48 hrs; measure IC₅₀ via MTT assay. Include bortezomib (proteasome inhibitor) as a positive control .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and proteasome activity assays (e.g., fluorogenic substrate hydrolysis) .
- Selectivity Testing : Compare cytotoxicity in normal fibroblasts (e.g., NIH/3T3) to evaluate therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
